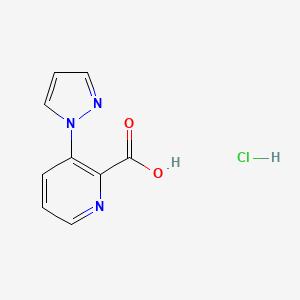

3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride

Description

Properties

Molecular Formula |

C9H8ClN3O2 |

|---|---|

Molecular Weight |

225.63 g/mol |

IUPAC Name |

3-pyrazol-1-ylpyridine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)8-7(3-1-4-10-8)12-6-2-5-11-12;/h1-6H,(H,13,14);1H |

InChI Key |

DRZHIYUPXCSHCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)N2C=CC=N2.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride typically involves:

- Formation of the pyrazole ring attached to the pyridine moiety.

- Introduction or preservation of the carboxylic acid group at the 2-position of the pyridine ring.

- Conversion to the hydrochloride salt for isolation and purification.

Two main synthetic approaches are documented in the literature and patents, focusing on the construction of the pyrazolyl-pyridine core and subsequent functional group transformations.

Method 1: Cyclization of 3-Hydrazinopyridine Dihydrochloride with Dialkyl Maleate Followed by Chlorination, Oxidation, and Hydrolysis

This method is described in detail in patents US9522900B2 and US20180037565A1.

| Step | Reaction Description | Key Reagents & Conditions | Product |

|---|---|---|---|

| 1. Cyclization | 3-Hydrazinopyridine dihydrochloride is cyclized with dialkyl maleate in the presence of sodium ethoxide in anhydrous ethanol at ~60°C. | 3-Hydrazinopyridine·2HCl, diethyl maleate, sodium ethoxide, ethanol, 60°C | Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate (10a) |

| 2. Chlorination | Treatment of 10a with chlorinating reagents such as phosphoryl chloride (POCl3) in acetonitrile at 25–100°C. | POCl3, acetonitrile, 25–100°C | Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate (10b) |

| 3. Oxidation | Oxidation of 10b to form the aromatic pyrazole ring. | Suitable oxidizing agents (not specified in detail) | Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate (10c) |

| 4. Hydrolysis | Hydrolysis of the ester 10c with aqueous hydrochloric acid (25–100°C) to yield the carboxylic acid hydrochloride salt. | Aqueous HCl, 25–100°C | 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride (10d) |

| 5. Decarboxylation | Decarboxylation of 10d in the presence of copper(II) oxide in polar aprotic solvents (e.g., DMF) at 80–140°C to remove the carboxylic acid group and yield the target compound. | CuO, DMF, 80–140°C | 3-(3-chloro-1H-pyrazol-1-yl)pyridine (5b) |

- This method provides an improved process avoiding difficult-to-prepare intermediates like 3-chloropyrazole.

- The decarboxylation step is uniquely catalyzed by copper(II) oxide; other agents such as acids or palladium salts fail to yield the desired product.

- Hydrolysis is typically performed with excess aqueous hydrochloric acid, often at elevated temperatures (~90°C).

- Purification involves standard techniques including filtration, extraction, and crystallization.

Method 2: Diazotization and Sandmeyer-Type Chlorination from 3-(3-Amino-1H-pyrazol-1-yl)pyridine

Described in patent CA2954345A1, this alternative route involves:

| Step | Reaction Description | Key Reagents & Conditions | Product |

|---|---|---|---|

| 1. Formation of 3-(3-amino-1H-pyrazol-1-yl)pyridine | Cyclization of 3-hydrazinopyridine dihydrochloride with 3-ethoxyacrylonitrile in anhydrous alcohol with alkoxide base at ~80°C. | 3-Hydrazinopyridine·2HCl, 3-ethoxyacrylonitrile, alkoxide base, ~80°C | 3-(3-amino-1H-pyrazol-1-yl)pyridine (8a) |

| 2. Diazotization | Treatment of 8a with sodium nitrite in aqueous hydrochloric acid at 0–25°C to form the diazonium salt. | NaNO2, HCl, 0–25°C | Diazonium salt intermediate |

| 3. Sandmeyer Chlorination | Reaction of the diazonium salt with copper(I) or copper(II) chloride in an organic solvent (e.g., toluene) at 0–25°C to substitute the amino group with chlorine. | CuCl or CuCl2, toluene, 0–25°C | 3-(3-chloro-1H-pyrazol-1-yl)pyridine (5b) |

- Excess reagents are often used to drive the reaction to completion (e.g., 1.3–2 fold excess sodium nitrite, 15–30 mol% excess copper chloride).

- Temperature control below 5°C during diazotization and chlorination is critical to avoid side reactions.

- Organic solvents such as toluene or chloroform can be added to suppress foaming.

- The product can be purified by flash chromatography or crystallization.

- This method provides a route from an amino-pyrazolyl intermediate, offering an alternative to direct chlorination.

Additional Information on Related Derivatives and Purification

- Ester derivatives related to the compound have been synthesized via esterification of corresponding carboxylic acids using reagents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) with alcohols and catalytic dimethylaminopyridine (DMAP) in organic solvents.

- Purification techniques commonly employed include recrystallization from suitable solvent mixtures (e.g., acetonitrile/ethyl acetate), flash column chromatography, and filtration.

- Hydrazine hydrate (80%) is recommended for safety and yield optimization during hydrazine-based cyclizations.

3 Comparative Summary of Preparation Methods

| Aspect | Method 1: Cyclization + Chlorination + Hydrolysis + Decarboxylation | Method 2: Diazotization + Sandmeyer Chlorination |

|---|---|---|

| Starting materials | 3-Hydrazinopyridine·2HCl, dialkyl maleate | 3-Hydrazinopyridine·2HCl, 3-ethoxyacrylonitrile |

| Key intermediates | Alkyl 5-oxo-pyrazolidine carboxylate esters | 3-(3-amino-1H-pyrazol-1-yl)pyridine |

| Chlorination method | Chlorination with POCl3 | Diazonium salt formation and copper chloride substitution |

| Reaction conditions | Moderate heating (25–100°C), aqueous acid hydrolysis, copper oxide decarboxylation at 80–140°C | Low temperature (0–25°C), aqueous acidic medium, organic solvent |

| Advantages | Avoids difficult pyrazole precursors, scalable | Mild conditions, well-known diazotization chemistry |

| Disadvantages | Multi-step, requires copper oxide decarboxylation | Requires careful temperature control, handling of diazonium salts |

4 Data Table: Reaction Conditions and Yields (Representative)

| Step | Reagents & Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization (Method 1) | 3-Hydrazinopyridine·2HCl + diethyl maleate + NaOEt | 60 | Not specified | Stir until completion |

| Chlorination (Method 1) | POCl3 in acetonitrile | 25–100 | Not specified | Excess POCl3 (1.1–10 equiv) |

| Hydrolysis (Method 1) | Aqueous HCl | 25–100 | Not specified | Large excess HCl |

| Decarboxylation (Method 1) | CuO in DMF | 80–140 | Not specified | Catalytic CuO essential |

| Diazotization (Method 2) | NaNO2 in HCl | 0–5 | Not specified | 1.3–2 equiv NaNO2 |

| Sandmeyer Chlorination (Method 2) | CuCl in toluene | 0–25 | Not specified | 15–30 mol% CuCl |

Chemical Reactions Analysis

Decarboxylation Reactions

Decarboxylation is a critical reaction for removing the carboxylic acid group. In the presence of copper(II) oxide (CuO) in dimethylformamide (DMF) at 120°C, the compound undergoes decarboxylation to yield 3-(1H-pyrazol-1-yl)pyridine and CO₂ . This reaction is highly dependent on CuO, as other agents (e.g., HCl, H₂SO₄, or palladium trifluoroacetate) fail to induce decarboxylation .

Table 1: Decarboxylation Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Product Yield | Source |

|---|---|---|---|---|

| CuO | DMF | 120 | >90% | |

| HCl (aq) | H₂O | 100 | 0% | |

| Pd(TFA)₂/TFA | TFA | 100 | 0% |

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid group can be activated to form acyl chlorides or esters, enabling substitution reactions:

Acyl Chloride Formation

Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to 3-(1H-pyrazol-1-yl)pyridine-2-carbonyl chloride, which reacts with nucleophiles like amines to form amides.

Example Reaction:

Esterification

In methanol with catalytic H₂SO₄, the acid forms methyl esters:

Coordination Chemistry

The pyridine and pyrazole nitrogen atoms act as ligands for transition metals. For example, boron chelation in related pyridine-pyrazolate systems forms luminescent complexes .

Table 2: Coordination Complex Examples

| Metal Ion | Ligand Structure | Application | Source |

|---|---|---|---|

| B(III) | Pyridine-pyrazolate | Fluorescent sensors | |

| Cu(II) | Pyridine-carboxylate | Catalytic oxidation |

Oxidation

Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the pyridine ring may undergo oxidation to form pyridine N-oxide derivatives.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol:

Salt Formation and Acid-Base Reactions

The hydrochloride salt can be neutralized with NaOH to form the sodium carboxylate, enhancing solubility in polar solvents :

Cyclocondensation Reactions

The compound participates in cyclocondensation with hydrazines or diamines to form fused heterocycles, a key step in synthesizing bioactive molecules .

Scientific Research Applications

3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of 3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride with analogous compounds:

Key Observations:

- Backbone Diversity: The main compound’s pyridine backbone distinguishes it from pyrrolidine (imidazole-pyrrolidine hybrid ) and propanoic acid derivatives . Pyridine’s aromaticity may enhance binding affinity compared to aliphatic backbones.

- Substituent Position: Carboxylic acid placement at pyridine-2 (main compound) vs.

- Salt Form: Mono-hydrochloride salts (main compound) vs. dihydrochlorides (e.g., EN300-37274929 ) influence solubility and crystallinity. Dihydrochlorides may exhibit higher aqueous solubility.

Functional Group Impact on Properties

- Trifluoromethyl Analogs : highlights compounds like 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS 920979-05-1), where the electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity . The absence of such groups in the main compound may result in lower bioavailability but improved solubility.

- Amino Substituents: Compounds with aminomethyl or aminoethyl groups (e.g., EN300-37278295 ) offer additional sites for derivatization, unlike the main compound’s pyrazole-linked pyridine.

Biological Activity

3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride (CAS No. 1803611-48-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potential of this compound, focusing on its anticancer, antibacterial, anti-inflammatory, and antiviral properties.

- Molecular Formula : C10H8ClN3O2

- Molecular Weight : 225.63 g/mol

- Structure : The compound features a pyrazole ring attached to a pyridine backbone, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthesis process includes the cyclization of appropriate pyridine derivatives with pyrazole intermediates, followed by hydrolysis and purification steps to yield the final hydrochloride salt form .

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in oncology:

- Mechanism of Action : Compounds containing pyrazole structures have been shown to inhibit various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. For instance, derivatives have demonstrated significant antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

- Case Studies : In vitro studies indicate that this compound can effectively inhibit the growth of several cancer types, including lung and colorectal cancers. A notable study reported that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines .

| Cancer Type | Cell Line | IC50 Value (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 4.22 |

| Liver Cancer | HepG2 | 5.33 |

| Prostate Cancer | PC-3 | 3.46 |

Antibacterial Activity

The antibacterial properties of 3-(1H-Pyrazol-1-yl)pyridine derivatives have also been investigated:

- Spectrum of Activity : Preliminary screening has shown activity against both Gram-positive and Gram-negative bacteria. Some derivatives displayed significant inhibition zones in agar diffusion assays .

Anti-inflammatory Activity

The anti-inflammatory potential is another area where this compound shows promise:

- Mechanism : Pyrazole compounds are known to inhibit pro-inflammatory cytokines and enzymes like COX and LOX. Studies have demonstrated that certain analogs can reduce TNF-alpha release in vitro, indicating their potential use in treating inflammatory diseases .

Antiviral Activity

Emerging research suggests that some pyrazole derivatives may possess antiviral properties:

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(1H-Pyrazol-1-yl)pyridine-2-carboxylic acid hydrochloride?

A multi-step synthesis is typically employed:

Coupling Reaction : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the pyrazole moiety to the pyridine scaffold. For example, combine 3-iodopyridine-2-carboxylic acid derivatives with 1H-pyrazole-1-boronic acid under conditions similar to those in (palladium diacetate, XPhos ligand, and cesium carbonate in tert-butanol at 40–100°C for 5.5 hours) .

Hydrolysis and Salt Formation : Convert the ester intermediate to the free carboxylic acid via acid/base hydrolysis, followed by treatment with HCl to form the hydrochloride salt. Ensure inert atmosphere control during sensitive steps .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regioselectivity of the pyrazole-pyridine linkage and assess purity. Compare chemical shifts to structurally related compounds (e.g., pyrazolo[1,5-a]pyridine derivatives in ) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC (≥98% purity criteria) with UV detection, as described for similar pyridine-carboxylic acid derivatives in .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, particularly for detecting HCl adducts.

Advanced: How can crystallographic data discrepancies be resolved during structural refinement?

- SHELXL Refinement : Use SHELXL for high-resolution data to address anisotropic displacement and twinning (common in heterocyclic salts). Adjust parameters like HKLF 5 for twinned data and verify using R-factor convergence (e.g., R1 < 5%) .

- WinGX/ORTEP Validation : Visualize anisotropic ellipsoids and hydrogen bonding networks to identify misassigned atoms or thermal motion artifacts. Cross-check with simulated annealing in SHELXE .

Advanced: How can low yields in the palladium-catalyzed coupling step be optimized?

- Catalyst Screening : Test alternative ligands (e.g., SPhos instead of XPhos) and palladium sources (e.g., PdCl(dppf)) to improve turnover.

- Solvent and Temperature : Replace tert-butanol with dioxane or DMF, and increase reaction temperature to 120°C if thermally stable.

- Substrate Purity : Pre-purify boronic acid reagents via recrystallization to minimize side reactions .

Basic: What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .

- First Aid Measures : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use saline solution and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, away from moisture and incompatible reagents (e.g., strong oxidizers) .

Advanced: How should stability studies be designed to evaluate this compound under varying conditions?

-

Accelerated Degradation Testing :

Condition Temperature Humidity Duration Analysis Method Thermal Stress 40°C N/A 4 weeks HPLC (purity) Hydrolytic Stress 25°C 75% RH 4 weeks NMR, MS -

Mechanistic Insights : Use TGA/DSC to monitor decomposition onset temperatures. For hygroscopic salts (common in hydrochlorides), assess deliquescence via dynamic vapor sorption (DVS) .

Basic: What are the key challenges in purifying this compound via recrystallization?

- Solvent Selection : Test mixed solvents (e.g., ethanol/water or acetonitrile/dichloromethane) to balance solubility and polarity. Avoid chloroform if HCl release is a concern.

- Impurity Profiling : Use preparative HPLC to isolate byproducts (e.g., unreacted pyridine intermediates) before recrystallization .

Advanced: How can computational methods aid in predicting reactivity or spectroscopic properties?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts and vibrational modes (IR). Compare with experimental data to validate regioisomer formation.

- Docking Studies : For biological applications, model interactions with enzymes (e.g., kinases) using PyMOL or AutoDock, leveraging pyrazole’s known role in binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.